Cladosporol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cladosporol is a natural product found in Cladosporium tenuissimum, Alternaria alternata, and Cladosporium cladosporioides with data available.

科学研究应用

Anticancer Properties

1.1 Mechanisms of Action

Cladosporol A has been shown to inhibit cell proliferation in human cancer cell lines through several mechanisms:

- Cell Cycle Arrest : this compound A induces G1-phase arrest in human colon carcinoma cells (HT-29) by upregulating the expression of p21^waf1/cip1, a cyclin-dependent kinase inhibitor. This results in decreased levels of cyclin D1 and cyclin E, effectively halting the cell cycle progression .

- Apoptosis Induction : Research indicates that this compound A sensitizes breast cancer cells (MCF-7) to programmed cell death by triggering reactive oxygen species (ROS) production and disrupting microtubule dynamics . This suggests a dual mechanism where this compound not only inhibits growth but also promotes apoptosis.

1.2 In Silico Studies

Recent studies employing in silico approaches have highlighted this compound's potential against breast cancer by targeting estrogen receptors. Molecular docking simulations revealed that this compound octanoate exhibited a high affinity for the alpha-estrogen receptor, indicating its potential as a therapeutic agent in estrogen receptor-positive breast cancers .

2.1 Antifungal and Antibacterial Properties

This compound has demonstrated antifungal activity against various pathogens. Its efficacy as an antifungal agent is attributed to its ability to inhibit the growth of fungi, making it a candidate for further investigation in agricultural and medical applications .

2.2 Other Biological Activities

Compounds derived from Cladosporium species, including this compound, have shown promise in various biological assays:

- Cytotoxicity : this compound exhibits cytotoxic effects against multiple cancer cell lines, indicating its potential utility in cancer therapy .

- Enzyme Inhibition : Some studies suggest that this compound may act as an enzyme inhibitor, contributing to its overall biological activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anandan et al. (2022) | Anti-breast cancer | This compound octanoate shows high binding affinity to estrogen receptor alpha; potential for drug development. |

| Zurlo et al. (2011) | Colon cancer | This compound A induces G1-phase arrest and upregulates p21^waf1/cip1 expression in HT-29 cells. |

| Liu et al. (2024) | Antifungal activity | This compound demonstrates significant antifungal properties against pathogenic fungi. |

化学反应分析

Epoxide Ring Formation

The epoxy-alcohol moiety in cladosporol A is critical for its bioactivity. This structure arises from enzymatic epoxidation during biosynthesis, likely mediated by cytochrome P450 oxidases .

Redox-Driven Apoptosis

This compound A induces apoptosis in cancer cells via ROS-mediated pathways :

-

Generates reactive oxygen species (ROS) through redox cycling of its quinone moiety .

-

Triggers mitochondrial membrane depolarization and caspase-3/7 activation .

Table 2: Biological Activity of this compound A

| Mechanism | Effect on MCF-7 Cells | Reference |

|---|---|---|

| ROS Generation | 2.5-fold increase | |

| Caspase-3/7 Activation | 80% activity boost | |

| Mitochondrial Membrane Damage | ΔΨm reduced by 60% |

Isolation and Purification

This compound A is isolated using:

-

Fermentation : Cladosporium spp. cultured in potato dextrose broth (PDB) for 7 days .

-

Extraction : Dichloromethane extraction followed by silica gel chromatography (hexane/ethyl acetate gradient) .

-

Characterization : NMR and HPLC (retention time: 34.4 min, >99% purity) .

Synthetic Analogues and Modifications

While total synthesis of this compound remains unreported, related compounds like cladosporin (a structural analog) are synthesized via:

-

Grignard reactions and Jones oxidation for lactone formation .

-

Oxa-Pictet-Spengler cyclization to construct the tetrahydropyran ring .

Stability and Reactivity

属性

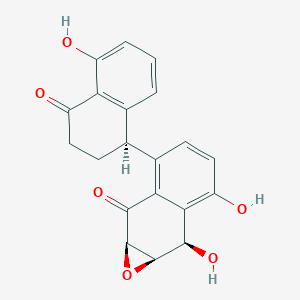

分子式 |

C20H16O6 |

|---|---|

分子量 |

352.3 g/mol |

IUPAC 名称 |

(1aR,2R,7aR)-2,3-dihydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-2,7a-dihydro-1aH-naphtho[2,3-b]oxiren-7-one |

InChI |

InChI=1S/C20H16O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,18-21,23,25H,4,6H2/t8-,18+,19-,20+/m0/s1 |

InChI 键 |

LARAKOUQDSHWJV-RORDDOKRSA-N |

手性 SMILES |

C1CC(=O)C2=C([C@H]1C3=C4C(=C(C=C3)O)[C@H]([C@@H]5[C@H](C4=O)O5)O)C=CC=C2O |

规范 SMILES |

C1CC(=O)C2=C(C1C3=C4C(=C(C=C3)O)C(C5C(C4=O)O5)O)C=CC=C2O |

同义词 |

cladosporol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。